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Abstract
AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the

cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a

comprehensive overview of AM679, including its chemical properties, pharmacological data,

and potential applications in neuroscience research. While specific in-depth neuroscience

research on AM679 is limited in publicly available literature, this document consolidates the

existing information and provides a framework for its potential use in studying the

endocannabinoid system and its role in neural function.

Introduction
AM679, chemically identified as (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone, belongs to

the AM series of cannabinoids developed by Alexandros Makriyannis.[1] It is a synthetic

agonist that exhibits moderate affinity for both CB1 and CB2 receptors.[1][2] The

endocannabinoid system is a crucial neuromodulatory system involved in a wide array of

physiological processes, including mood, memory, appetite, and pain sensation. Synthetic

cannabinoids like AM679 serve as valuable tools for researchers to probe the functions of this

system. AM679, in particular, has been noted as a foundational compound from which other

more potent and selective cannabinoid ligands have been developed, such as the potent CB1

agonists AM-694 and AM-2233, and the selective CB2 agonist AM-1241.[1]
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Chemical and Physical Properties
A summary of the chemical and physical properties of AM679 is presented in the table below.

Property Value Reference

IUPAC Name
(2-Iodophenyl)(1-pentyl-1H-

indol-3-yl)methanone
[1][3]

Synonyms
1-pentyl-3-(2-

iodobenzoyl)indole
[3]

CAS Number 335160-91-3 [1][2][3]

Molecular Formula C20H20INO [2][3]

Molecular Weight 417.290 g/mol [1]

Appearance White powder [3]

Purity ≥98% [2]

Solubility
DMF: 10 mg/ml, DMSO: 14

mg/ml, Ethanol: 10 mg/ml
[2]

Storage -20°C [2]

Stability ≥ 5 years [2]

Pharmacological Data
AM679 acts as an agonist at both CB1 and CB2 receptors. The binding affinities (Ki) are

summarized in the table below.

Receptor Binding Affinity (Ki) Reference

CB1 13.5 nM [1][2]

CB2 49.5 nM [1][2]
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The data indicates that AM679 has a moderate potency and a slight selectivity for the CB1

receptor over the CB2 receptor.

Potential Neuroscience Research Applications
While specific studies detailing the use of AM679 in neuroscience research are not widely

published, its properties as a CB1 and CB2 agonist suggest several potential applications:

Probing the role of the endocannabinoid system: As a non-selective agonist, AM679 can be

used to activate both CB1 and CB2 receptors simultaneously to study the overall effects of

cannabinoid system activation on neuronal circuits and behavior.

Baseline compound for comparison: Given that more selective ligands have been derived

from AM679, it can serve as a useful non-selective parent compound for comparative

studies to dissect the specific roles of CB1 and CB2 receptors.

In vitro studies: AM679 can be used in cell culture and brain slice preparations to investigate

the downstream signaling pathways activated by cannabinoid receptors in different neuronal

populations.

Behavioral studies: In animal models, AM679 could be used to investigate the behavioral

effects of mixed CB1/CB2 receptor agonism on processes such as learning and memory,

anxiety, and motor control.

Experimental Protocols (Hypothetical)
Detailed experimental protocols for AM679 are not available in the current literature. However,

based on its chemical properties and the general use of synthetic cannabinoids in

neuroscience research, the following are hypothetical protocols that could be adapted.

5.1. In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of AM679 for CB1 and CB2 receptors.

Method: Competitive radioligand binding assay using cell membranes expressing human

CB1 or CB2 receptors and a high-affinity radioligand such as [3H]CP55,940.

Procedure:
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Prepare cell membrane homogenates from cells overexpressing either CB1 or CB2

receptors.

Incubate the membranes with a fixed concentration of the radioligand and varying

concentrations of AM679.

After incubation, separate bound from free radioligand by rapid filtration.

Quantify the amount of bound radioactivity using liquid scintillation counting.

Calculate the Ki value for AM679 by non-linear regression analysis of the competition

binding data.

5.2. In Vivo Behavioral Assay (e.g., Elevated Plus Maze for Anxiety)

Objective: To assess the anxiolytic or anxiogenic effects of AM679 in rodents.

Animal Model: Adult male mice or rats.

Procedure:

Dissolve AM679 in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline).

Administer AM679 via intraperitoneal (i.p.) injection at various doses.

After a specific pretreatment time, place the animal at the center of an elevated plus maze.

Record the time spent in the open and closed arms of the maze for a set duration (e.g., 5

minutes).

Analyze the data to determine if AM679 significantly alters the time spent in the open

arms, indicative of an anxiolytic or anxiogenic effect.

Signaling Pathways and Logical Relationships
As a cannabinoid receptor agonist, AM679 is expected to activate canonical G-protein coupled

receptor (GPCR) signaling pathways. The following diagrams illustrate the expected signaling

cascade following CB1 and CB2 receptor activation.
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Caption: Putative signaling pathway of AM679 via the CB1 receptor.
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Caption: Putative signaling pathway of AM679 via the CB2 receptor.
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Caption: Example experimental workflow for in vivo behavioral studies with AM679.

Conclusion
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AM679 is a synthetic cannabinoid with moderate affinity for both CB1 and CB2 receptors.

While it has served as a scaffold for the development of more selective cannabinoid ligands, its

direct application and detailed characterization in neuroscience research are not extensively

documented in public literature. This guide provides the available quantitative data and a

theoretical framework for its use in research. Further studies are required to fully elucidate the

specific neuronal effects and potential therapeutic applications of AM679. Researchers are

encouraged to use this information as a starting point for designing experiments to explore the

role of mixed CB1/CB2 receptor agonism in the central nervous system.

Disclaimer: AM679 is a research chemical and is not for human or veterinary use. Its

physiological and toxicological properties are not fully known. All research should be conducted

in accordance with local regulations and ethical guidelines.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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